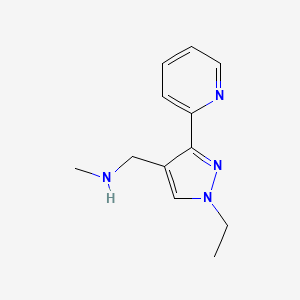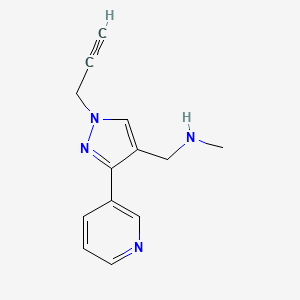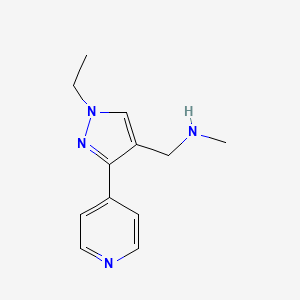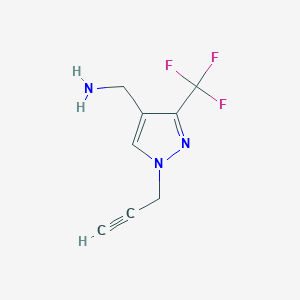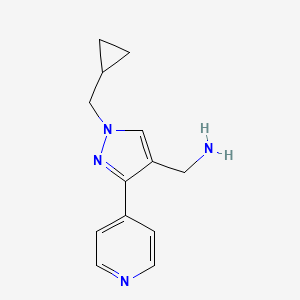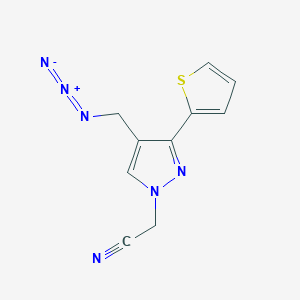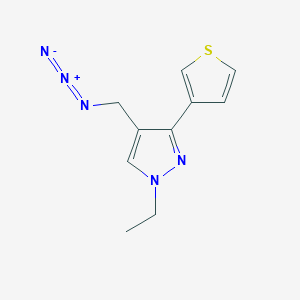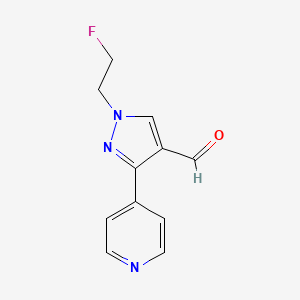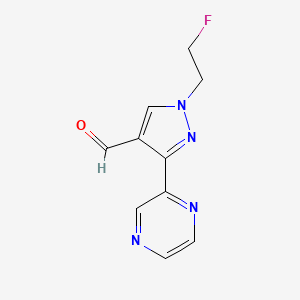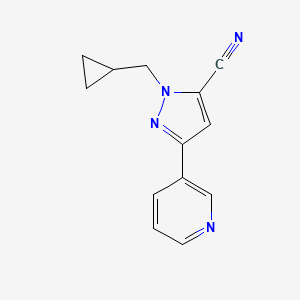
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
説明
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile, also known as CPMPC, is a heterocyclic, aromatic compound containing nitrogen, carbon, and hydrogen atoms. It is a small molecule with a molecular weight of 197.22 g/mol and a melting point of 160-162°C. CPMPC is structurally similar to other pyrazole derivatives and has been widely studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has been explored as a potential therapeutic agent in the treatment of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. It has been studied for its potential to modulate the activity of various enzymes and proteins, such as the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and cancer. In addition, 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has been studied for its potential to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer’s disease.
作用機序
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is believed to exert its therapeutic effects through a variety of mechanisms. It is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. Additionally, 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer’s disease. It is also thought to interact with various other proteins and enzymes, including kinases and phosphatases, which are involved in a variety of biological processes.
Biochemical and Physiological Effects
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. Additionally, 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer’s disease. It has also been shown to interact with various other proteins and enzymes, including kinases and phosphatases, which are involved in a variety of biological processes.
実験室実験の利点と制限
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has several advantages for use in laboratory experiments. It is a small molecule, which makes it relatively easy to synthesize and handle. Additionally, it has been studied extensively for its potential therapeutic effects, making it a useful tool for studying the biochemical and physiological effects of compounds in a laboratory setting. However, 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile does have some limitations. It is a relatively unstable compound, which can make it difficult to store and handle. Additionally, it is a relatively expensive compound, which can limit its use in laboratory experiments.
将来の方向性
There are a number of potential future directions for the study of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile. It could be further studied for its potential therapeutic effects, including its ability to modulate the activity of various enzymes and proteins. Additionally, it could be studied for its potential to inhibit the activity of other enzymes and proteins, such as kinases and phosphatases. It could also be studied for its potential to act as an antioxidant, as well as its potential to interact with other compounds, such as drugs and dietary supplements. Finally, it could be studied for its potential to induce apoptosis, or programmed cell death, which could be useful in the treatment of cancer.
特性
IUPAC Name |
2-(cyclopropylmethyl)-5-pyridin-3-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-7-12-6-13(11-2-1-5-15-8-11)16-17(12)9-10-3-4-10/h1-2,5-6,8,10H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYDNSFZSADQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CN=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




